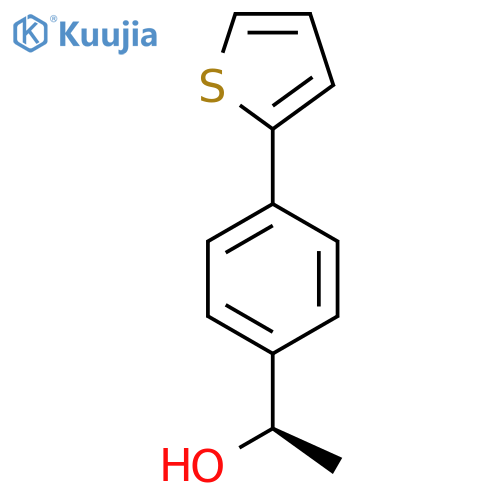

Cas no 1212212-92-4 ((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)

1212212-92-4 structure

商品名:(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol

CAS番号:1212212-92-4

MF:C12H12OS

メガワット:204.288082122803

MDL:MFCD09863800

CID:5206461

(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol

- (R)-1-(4-(Thiophen-2-yl)phenyl)ethan-1-ol

- Benzenemethanol, α-methyl-4-(2-thienyl)-, (αR)-

- (1R)-1-4-(thiophen-2-yl)phenylethan-1-ol

-

- MDL: MFCD09863800

- インチ: 1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1

- InChIKey: FMRQFCJATDAHLB-SECBINFHSA-N

- ほほえんだ: S1C=CC=C1C1C=CC(=CC=1)[C@@H](C)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 175

- トポロジー分子極性表面積: 48.5

- 疎水性パラメータ計算基準値(XlogP): 3.3

(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-87936-0.5g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 0.5g |

$1014.0 | 2023-09-01 | ||

| Enamine | EN300-87936-10.0g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 10.0g |

$8961.0 | 2023-02-11 | ||

| Enamine | EN300-87936-5g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 5g |

$3065.0 | 2023-09-01 | ||

| Enamine | EN300-87936-5.0g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 5.0g |

$6043.0 | 2023-02-11 | ||

| Enamine | EN300-87936-0.1g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 0.1g |

$930.0 | 2023-09-01 | ||

| Enamine | EN300-87936-0.05g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 0.05g |

$888.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082498-1g |

(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 95% | 1g |

¥3717.0 | 2023-04-05 | |

| Enamine | EN300-87936-1.0g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 1.0g |

$2083.0 | 2023-02-11 | ||

| Enamine | EN300-87936-10g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 10g |

$4545.0 | 2023-09-01 | ||

| Enamine | EN300-87936-0.25g |

(1R)-1-[4-(thiophen-2-yl)phenyl]ethan-1-ol |

1212212-92-4 | 0.25g |

$972.0 | 2023-09-01 |

(1R)-1-4-(thiophen-2-yl)phenylethan-1-ol 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1212212-92-4 ((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 157047-98-8(Benzomalvin C)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量